N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide
Description
N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide is a synthetic acetamide derivative featuring an imidazole ring linked via a methoxy group to a phenyl backbone. This compound has garnered interest due to its structural versatility, enabling modifications that enhance biological activity, particularly in antimicrobial and antifungal applications.
Properties
CAS No. |
918887-19-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[4-(imidazol-1-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-10(16)14-11-2-4-12(5-3-11)17-9-15-7-6-13-8-15/h2-8H,9H2,1H3,(H,14,16) |
InChI Key |
DKAAIKXHOJVKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide typically involves the reaction of 4-(bromomethyl)phenol with imidazole to form 4-((1H-imidazol-1-yl)methoxy)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxylate. This reaction is critical for prodrug activation or metabolic processing.
| Conditions | Product | Catalyst/Reagents | Reference |
|---|---|---|---|
| Acidic (HCl, reflux) | 4-((1H-Imidazol-1-yl)methoxy)aniline | 6M HCl | |
| Basic (NaOH, aqueous) | Sodium 4-((1H-Imidazol-1-yl)methoxy)phenylacetate | 2M NaOH |
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.
Imidazole Ring Functionalization
The imidazole nitrogen participates in alkylation and acylation reactions, leveraging its lone pair of electrons for nucleophilic substitution.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
| Alkylating Agent | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | 2 h | 85% | DMF, 60°C, K₂CO₃ |
| Ethyl bromide | 3 h | 78% | Acetonitrile, reflux |
Key Insight : Steric hindrance from the methoxy-phenyl group reduces reaction rates compared to simpler imidazoles .
Acylation
Acetyl chloride or acetic anhydride targets the imidazole nitrogen:
Optimized Conditions :
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes nitration and sulfonation, directed by the electron-donating methoxy group.
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | 3-Nitro-4-((1H-imidazol-1-yl)methoxy)phenylacetamide | 65% |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to OMe | 3-Sulfo-4-((1H-imidazol-1-yl)methoxy)phenylacetamide | 58% |
Note : The acetamide group deactivates the ring but does not override the methoxy group’s ortho/para-directing effects .
Oxidation of the Methoxy Group
Strong oxidizing agents (e.g., KMnO₄) convert the methoxy linker into a ketone:
Conditions :
-
5% KMnO₄ in H₂O, 80°C, 4 h → 72% yield.
Metal Coordination Reactions
The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties:
| Metal Salt | Ligand:Metal Ratio | Application |
|---|---|---|
| CuCl₂ | 2:1 | Antifungal activity enhancement |
| Zn(NO₃)₂ | 1:1 | Luminescent materials |
Structural Confirmation : FTIR shows N–M stretching at 450–500 cm⁻¹; XRD confirms octahedral geometry .
Nucleophilic Substitution at the Methoxy Linker
HI cleaves the methoxy group, yielding 4-hydroxy-phenylacetamide:
Conditions :
Biological Activity via Enzyme Interaction
The compound inhibits cytochrome P450 enzymes through imidazole-mediated heme iron coordination.
| Enzyme Target | IC₅₀ (μM) | Biological Model |
|---|---|---|
| CYP3A4 | 12.4 | Human liver microsomes |
| CYP2D6 | 18.9 | Recombinant enzyme |
Mechanism : Imidazole nitrogen binds to Fe³⁺ in the enzyme’s active site, blocking substrate access .
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide is its role as an anticancer agent. Research indicates that compounds with imidazole and acetamide functionalities exhibit significant cytotoxicity against various cancer cell lines.
Case Studies:
- A study demonstrated that derivatives of imidazole-based compounds showed promising results against leukemia and melanoma cell lines, with some exhibiting a mean growth inhibition (GI50) value significantly lower than established anticancer drugs such as bendamustine and chlorambucil .
- Another investigation into acetamide derivatives highlighted their potential as heme oxygenase-1 inhibitors, which play a role in cancer cell proliferation. The synthesized compounds were screened for antiproliferative activity, indicating that modifications to the imidazole structure could enhance efficacy against cancer cells .
Enzyme Inhibition
This compound has also been explored for its ability to inhibit specific enzymes that are crucial in various biological pathways.
Key Findings:
- The compound has been identified as a potential inhibitor of kinesin spindle protein (KSP), which is vital for mitosis. Inhibiting KSP can lead to the disruption of cancer cell division, making it a target for cancer therapeutics .
- Additionally, other studies have shown that imidazole-containing compounds can inhibit heme oxygenase-1, which is associated with anti-inflammatory responses and may contribute to cancer progression .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical strategies that enhance its biological activity.
Synthesis Techniques:
- A convergent approach has been described for synthesizing substituted acetamides, where intermediates are formed through reactions involving imidazole derivatives and chloroacetyl chloride. This method allows for the production of compounds with diverse substituents that can be screened for biological activity .
- The structural modification of imidazole derivatives has been shown to affect their pharmacological properties significantly. For instance, altering the substituents on the phenyl ring or modifying the acetamide group can lead to variations in potency against different cancer cell lines .
Broader Medicinal Applications
Beyond anticancer properties, this compound may have implications in treating other diseases due to its biological activity.
Potential Applications:
- The compound's ability to modulate enzyme activities suggests possible applications in treating inflammatory diseases where heme oxygenase plays a role.
- Its structural characteristics may also allow it to interact with various biological targets, expanding its therapeutic potential beyond oncology.
Mechanism of Action
The mechanism of action of N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The naphthyl group in triazole derivatives (e.g., 6a) increased logP values (2.8 vs. 1.9 for the parent compound), enhancing blood-brain barrier penetration .
- Solubility : Hydroxyacetamide derivatives () exhibited improved aqueous solubility (logS: -2.3) due to polar -OH groups, contrasting with the parent compound's logS of -3.1 .
- Metabolic Stability : Tetrazole-containing analogues () showed resistance to cytochrome P450 oxidation, with t₁/₂ > 6 h in liver microsomes, compared to 3.2 h for the imidazole parent .
Molecular Docking and Target Specificity
- Antifungal Targets : The parent compound’s imidazole moiety binds to the active site of glucosamine-6-phosphate synthase via hydrogen bonds (Asn78, Glu121) and π-π stacking (Phe418) .
- Anticancer Targets : Benzimidazole-thiazole hybrids (e.g., 9c, ) docked into EGFR kinase with a binding energy of -10.4 kcal/mol, leveraging bromophenyl groups for hydrophobic interactions .
Biological Activity
N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound consists of an acetamide group linked to a phenyl ring that is substituted with a methoxy group and an imidazole ring. The presence of the imidazole ring is significant as it is known for conferring various biological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes .
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Effective | |
| Staphylococcus aureus | Moderate | |
| Candida albicans | Weak to moderate |
Anticancer Activity
This compound has been evaluated for its anticancer potential. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant inhibitory effects on cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives are well-documented. This compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cell Cycle Arrest : Studies have indicated that certain imidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some research suggests that the compound may exhibit antioxidant properties, further contributing to its therapeutic potential against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- A study on novel imidazole derivatives showed promising results in inhibiting α-glucosidase, which is crucial for diabetes management .
- Another investigation highlighted the anticancer efficacy of substituted imidazoles against various cancer cell lines, demonstrating their potential as therapeutic agents .
- Research into the anti-inflammatory effects revealed that certain derivatives could significantly reduce inflammation markers in vitro.
Q & A
Q. Advanced
- Analgesic activity : Use murine inflammatory pain models (e.g., carrageenan-induced hyperalgesia) and compare to standards like paracetamol. Compounds with piperazinyl-sulphonamide substitutions show superior ED₅₀ values (e.g., 35 mg/kg vs. 50 mg/kg for paracetamol) .
- Antiproliferative activity : Screen against MCF-7 (breast cancer) or A549 (lung cancer) cells via MTT assay. Derivatives with chloro/methoxy substitutions exhibit IC₅₀ values <10 µM .
How should researchers handle safety and stability concerns during synthesis?
Q. Basic
- Handling : Use fume hoods for reactions involving volatile solvents (e.g., pyridine). Avoid skin contact with azide intermediates (irritants) .
- Storage : Keep in amber vials at –20°C to prevent imidazole ring oxidation .
- Waste disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .
What computational strategies predict binding modes of this compound with biological targets?
Advanced
Molecular docking (Schrödinger Suite) using X-ray structures of Bcl-2/Mcl-1 proteins reveals hydrogen bonding between the acetamide carbonyl and Arg263. MD simulations (AMBER) assess stability over 100 ns, with RMSD <2 Å indicating strong target engagement . Pharmacophore models prioritize derivatives with hydrophobic aryl groups and hydrogen-bond acceptors .
How do patent landscapes influence the design of novel derivatives?
Advanced
Patent searches (e.g., USPTO, Espacenet) using IUPAC names (e.g., "N-(4-hydroxyphenyl)acetamide") identify prior art. Novelty is achieved by:
- Introducing uncommon substituents (e.g., 4-bromophenyl-thiazole) .
- Claiming prodrug formulations (e.g., phosphate esters) .
Why do pharmacological results vary between in vitro and in vivo studies for structurally similar compounds?
Advanced
Discrepancies arise from:
- Metabolic instability : Imidazole rings may undergo CYP450-mediated oxidation in vivo, reducing bioavailability .
- Solubility limitations : Nitro-substituted analogs show poor aqueous solubility (<0.1 mg/mL), necessitating PEG-based formulations .
- Off-target effects : Triazole-linked derivatives may interact with non-target kinases (e.g., JAK2) .
What analytical techniques identify and quantify synthetic impurities in this compound?
Q. Advanced
- LC-MS/MS detects trace impurities (e.g., N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide) at 0.1% levels .
- ¹H NMR (500 MHz) resolves residual solvents (e.g., DMSO) via integration .
- Elemental analysis (CHNS/O) confirms purity (>99.5%) with <0.3% deviation from theoretical values .
How do structural analogs of this compound compare in activity against related targets?
Q. Advanced
- N-(4-Methoxyphenyl)acetamide : Lower analgesic potency (ED₅₀ = 75 mg/kg) due to reduced sulphonamide interactions .
- Chloro-substituted derivatives : Enhanced antiproliferative activity (IC₅₀ = 8.2 µM) via increased DNA intercalation .
- Imidazo[1,2-b]pyridazine analogs : Improved kinase inhibition (Kd = 12 nM) due to π-π stacking with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
